molecular formula C12H18N2O2 B8297102 (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine

(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine

Cat. No.: B8297102
M. Wt: 222.28 g/mol
InChI Key: DINWYXDZUFWFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is an organic compound characterized by the presence of a pyridine ring substituted with a diethoxyethyl group and a methyleneamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine typically involves the reaction of pyridine-4-carbaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the product is purified by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include the formation of the diethoxyethylamine intermediate, followed by its condensation with pyridine-4-carbaldehyde. The reaction conditions are optimized to maximize yield and purity, and the final product is obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The diethoxyethyl and methyleneamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-ylmethylamine derivatives .

Scientific Research Applications

(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties[][6].

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

    (2,2-Diethoxyethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.

    (2,2-Diethoxyethyl)-3,4-dimethoxybenzylidene-amine: Contains additional methoxy groups on the benzene ring.

Uniqueness: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H18N2O2/c1-3-15-12(16-4-2)10-14-9-11-5-7-13-8-6-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

DINWYXDZUFWFHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=CC1=CC=NC=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 g pyridine-4-carbaldehyde and 372 g 2,2-diethoxy-ethylamine were refluxed in 2 L toluol over night. The mixture was evaporated to give 621 g of the desired product. The residue was purified by chromatographie on silica to give 100 g desired product.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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